Bienvenue dans la boutique en ligne BenchChem!

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

HDAC inhibitor Isoform selectivity Epigenetic probe

This compound belongs to the quinolinyloxypiperidine acetamide class, structural analogs of which have been described in patent literature as histone deacetylase (HDAC) inhibitors. The molecule features a quinoline core linked via an 8-oxy bridge to a 4-benzylpiperidine moiety, and further derivatized with an N-(2,3-dimethylphenyl)acetamide group.

Molecular Formula C31H33N3O2
Molecular Weight 479.624
CAS No. 921786-18-7
Cat. No. B2554769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide
CAS921786-18-7
Molecular FormulaC31H33N3O2
Molecular Weight479.624
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)C
InChIInChI=1S/C31H33N3O2/c1-22-8-6-12-27(23(22)2)32-30(35)21-36-28-13-7-11-26-14-15-29(33-31(26)28)34-18-16-25(17-19-34)20-24-9-4-3-5-10-24/h3-15,25H,16-21H2,1-2H3,(H,32,35)
InChIKeyDQKDJRVNHSHBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide (CAS 921786-18-7)


This compound belongs to the quinolinyloxypiperidine acetamide class, structural analogs of which have been described in patent literature as histone deacetylase (HDAC) inhibitors [1]. The molecule features a quinoline core linked via an 8-oxy bridge to a 4-benzylpiperidine moiety, and further derivatized with an N-(2,3-dimethylphenyl)acetamide group. Quantitative biochemical profiling reported through BindingDB (associated with US Patent US9249087B2) documents its multi-isoform HDAC inhibition profile, a key differentiator for researchers requiring defined selectivity fingerprints across the HDAC family [1].

Procurement Risk Alert: Why Generic Substitution Among 4-Benzylpiperidin-Quinoline Acetamides Is Not Supported for CAS 921786-18-7


Even superficially minor structural variations within the quinolinyloxypiperidine acetamide class produce substantial shifts in HDAC isoform selectivity. BindingDB records for the same US9249087 patent series show that closely related compounds with different anilide substituents exhibit IC50 values spanning over four orders of magnitude—from 1.46 nM to >30,000 nM—against the same HDAC isoforms [1]. Specifically, the N-(2,3-dimethylphenyl) substitution pattern on the target compound is a precise pharmacophoric determinant that cannot be predicted from the behavior of the N-benzyl, N-(3-methoxyphenyl), or N-(4-acetylphenyl) analogs sold under different CAS numbers [1]. Generic interchange therefore carries a high probability of selecting a compound with a functionally irrelevant or misleading selectivity window.

Quantitative Differentiation Evidence Guide for CAS 921786-18-7: Head-to-Head HDAC Isoform Selectivity Analysis


HDAC6 vs. HDAC1 Selectivity Ratio as a Procurement Decision Metric

The target compound exhibits a pronounced selectivity for HDAC6 over HDAC1. In a standardized fluorescent HDAC assay at pH 8.0, its IC50 against HDAC6 is 29.3 nM, whereas against HDAC1 the IC50 is 13,200 nM—a 450-fold difference [1]. This contrasts sharply with the highly potent but non-selective Compound 4 from the same patent series, which shows an IC50 of 1.46 nM against HDAC1 [2]. For users requiring HDAC6-preferential inhibition with measurable HDAC1 sparing, the target compound offers a quantifiably distinct window absent in equipotent pan-inhibitors.

HDAC inhibitor Isoform selectivity Epigenetic probe

HDAC8 Inhibition Potency: A Distinct Isoform Activity Relative to Structural Analogs

The target compound demonstrates an HDAC8 IC50 of 324 nM under standard fluorescent assay conditions (pH 8.0) [1]. This places it in a functionally distinct zone: it is not a potent HDAC8 inhibitor (cf. PCI-34051, IC50 ~10 nM) but exceeds the activity of many quinoline-derived reference compounds that show >10 µM IC50 values against HDAC8 [2]. The N-(2,3-dimethylphenyl) substituent appears to confer a specific, reproducible interaction with the HDAC8 active site that is absent in the N-benzyl and N-phenyl congeners, which show essentially no HDAC8 inhibition in comparable assays [3].

HDAC8 inhibitor Class I HDAC Zinc-dependent hydrolase

Molecular Properties and Chemical Space Differentiation from Commercial Analogues

The target compound (C31H33N3O2; MW 479.62 g/mol) occupies a distinct physicochemical space. Its calculated logP (~5.2, estimated from the quinoline-benzylpiperidine scaffold plus 2,3-dimethylanilide) places it at the upper boundary of CNS drug-likeness, while the hydrogen bond acceptor count (4) and donor count (1) confer a favorable topological polar surface area (TPSA ~54 Ų) for passive membrane permeability [1]. In contrast, the analogous N-(4-acetylphenyl) derivative (C31H31N3O3; MW 493.61) introduces an additional H-bond acceptor, increasing TPSA to ~74 Ų and altering permeation properties . These differences, though modest, are measurable and can influence cell-based assay outcomes.

Physicochemical property Drug-likeness Chemical procurement

Validated Application Scenarios for CAS 921786-18-7 Based on Quantitative HDAC Profiling Evidence


HDAC6-Selective Chemical Probe Development Requiring Defined Class I Sparing

The compound's 450-fold selectivity window for HDAC6 (IC50 29.3 nM) over HDAC1 (IC50 13,200 nM) [1] supports its use as a starting scaffold for developing HDAC6-selective chemical probes. Researchers investigating HDAC6's role in tau acetylation, aggresome formation, or ciliary disassembly can quantitatively justify its selection over pan-HDAC inhibitors such as SAHA (vorinostat) or Compound 4 from the same patent series (HDAC1 IC50 1.46 nM) [1][2].

Multi-Isoform HDAC Profiling Panels for Epigenetic Drug Discovery

With experimentally determined IC50 values against HDAC1 (13,200 nM), HDAC6 (29.3, 35 nM), and HDAC8 (324 nM) [1], this compound serves as a well-characterized reference standard for calibrating HDAC profiling panels. Unlike many commercial HDAC reference compounds that lack defined multi-isoform data, this compound offers a reproducible activity fingerprint that can benchmark assay performance across laboratories.

Structure-Activity Relationship (SAR) Anchor Point for Quinoline-Piperidine HDAC Inhibitor Optimization

The N-(2,3-dimethylphenyl) acetamide substructure represents a specific SAR branch within the broader US9249087B2 patent landscape [1]. Medicinal chemistry teams optimizing for HDAC6/HDAC8 dual inhibition can use the target compound's 324 nM HDAC8 IC50 and 29.3 nM HDAC6 IC50 as quantitative baselines for evaluating new synthetic derivatives [1].

Quote Request

Request a Quote for 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.